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Estrone 3-methyl ether

Cat. No.: B1198795
CAS No.: 1091-94-7
M. Wt: 284.4 g/mol
InChI Key: BCWWDWHFBMPLFQ-VXNCWWDNSA-N
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Description

Nomenclature and Chemical Context of Estrone (B1671321) 3-Methyl Ether

The precise naming and structural understanding of estrone 3-methyl ether are fundamental to its application in research.

This compound is known by several names, which are listed in the table below. Its systematic IUPAC name is (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one. wikipedia.orgclearsynth.com Common synonyms include 3-methoxyestrone, oestrone methyl ether, and 3-O-methylestrone. medchemexpress.comtcichemicals.comnih.gov

Systematic & Common Names for this compound
Systematic Name (IUPAC)
(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Common Names & Synonyms
3-Methoxyestrone
Oestrone methyl ether
3-O-Methylestrone
Estrone methyl ether
3-Methoxyestra-1,3,5(10)-trien-17-one
NSC 88911
(+)-Estrone methyl ether

This table is based on information from multiple sources. wikipedia.orgmedchemexpress.comclearsynth.comtcichemicals.comnih.govcaymanchem.com

This compound is the C3 methyl ether of estrone. wikipedia.org Estrone is one of the three major endogenous estrogens, the others being estradiol (B170435) and estriol. chemistryviews.org The methylation at the 3-hydroxyl group of estrone creates a less polar and more chemically stable compound, which is advantageous for certain synthetic transformations. cdnsciencepub.com Estrone itself can be converted to estradiol, a more potent estrogen, through the action of the enzyme 17β-hydroxysteroid dehydrogenase. nih.gov Similarly, this compound can be reduced to form estradiol 3-methyl ether. nih.gov

The structure of this compound makes it a valuable starting material for the synthesis of a wide range of estrogen receptor modulators and other biologically active steroids. medchemexpress.comcaymanchem.com The methyl ether group at the C3 position serves as a protecting group, preventing unwanted reactions at the phenolic hydroxyl group during chemical modifications at other positions of the steroid nucleus. nih.gov This allows for selective chemical manipulations, such as the introduction of substituents at various positions on the steroid skeleton, to investigate structure-activity relationships. researchgate.net For instance, modifications at the C2 and C4 positions have been explored for their potential to create compounds with unique biological activities. researchgate.net Furthermore, the ketone at the C17 position can be readily modified to introduce different functional groups. nih.gov

Historical Perspectives on this compound Research

The study of this compound is intertwined with the broader history of steroid chemistry and the quest for synthetic estrogens.

Following the isolation and structural elucidation of natural estrogens in the late 1920s and early 1930s, chemists began to explore synthetic routes to these and related compounds. kup.at The synthesis of this compound was a significant achievement in this endeavor. It has been a key intermediate in the total synthesis of natural estrone. sci-hub.seacs.orgacs.org One of its notable early uses was in the synthesis of mestranol, the 3-methyl ether of ethinylestradiol, which became a component of some of the first oral contraceptives. wikipedia.orgiiab.me

Initially, the focus of research involving this compound was on creating orally active and potent estrogens. kup.at Over time, research interests have diversified. Scientists have utilized this compound to develop a wide array of estrogenic derivatives with modified biological profiles. researchgate.netresearchgate.net Modern research often employs sophisticated analytical techniques, such as gas chromatography, to study the properties of this compound and its derivatives. cdnsciencepub.com The compound continues to be a valuable tool in the development of selective estrogen receptor modulators (SERMs), which have applications in various areas of medicine. caymanchem.comnih.gov The evolution of synthetic methodologies has also allowed for more efficient and stereoselective syntheses of this compound and its analogs. chemistryviews.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O2 B1198795 Estrone 3-methyl ether CAS No. 1091-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWWDWHFBMPLFQ-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167368
Record name Estrone 3-methyl ether
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1624-62-0, 1091-94-7
Record name (+)-Estrone 3-methyl ether
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Record name Estrone methyl ether, (+/-)-
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Record name 3-methoxyoestra-1,3,5(10)-trien-17-one
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Record name ESTRONE 3-METHYL ETHER
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Record name ESTRONE METHYL ETHER, (±)-
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Synthesis and Chemical Modifications of Estrone 3 Methyl Ether

Synthetic Routes to Estrone (B1671321) 3-Methyl Ether

The preparation of estrone 3-methyl ether can be accomplished through traditional methylation of estrone or via more complex total synthesis strategies that build the steroid skeleton from simpler precursors.

Traditional Chemical Synthesis Methods

The most direct and traditional method for synthesizing this compound involves the methylation of the phenolic hydroxyl group at the C-3 position of estrone. google.com A common procedure utilizes a methylating agent, such as dimethyl sulfate (B86663), in an alkaline medium. acs.org For instance, the reaction can be carried out by adding dimethyl sulfate to a solution of estrone in methanol (B129727) and potassium hydroxide (B78521) solution under a nitrogen atmosphere. acs.org The alkalinity of the mixture is maintained throughout the reaction by periodic additions of a potassium hydroxide solution. acs.org This method is also applicable to derivatives, such as the synthesis of 4-nitroestrone (B1216102) 3-methyl ether from 4-nitroestrone. acs.org

Enantioselective and Total Synthesis Approaches

Total synthesis provides a pathway to estrone and its derivatives from non-steroidal starting materials, allowing for the construction of the characteristic four-ring steroid nucleus. Numerous total syntheses have been developed, many of which yield this compound as a penultimate or key intermediate. uoi.grnih.govacs.org

One notable approach is the Torgov cyclization, which has been developed into a catalytic, asymmetric process. uoi.grcaltech.edu This method involves the acid-catalyzed conversion of a diketone precursor into a tetracyclic diene, which is then reduced to afford this compound. uoi.gr A highly acidic disulfonimide has been employed as an organocatalyst to achieve high enantioselectivity in this cyclization. uoi.gr

Another strategy involves an asymmetric Michael addition of a ketone enolate to an enantiomerically pure α,β-ethylenic sulfoxide (B87167). sci-hub.se This multi-step synthesis proceeds through various intermediates, including a 9,11-dehydroestrone derivative, ultimately leading to (+)-estrone 3-methyl ether in high enantiomeric purity. sci-hub.se Further routes include multi-step syntheses starting from precursors like 2-methyl-4-methoxy benzaldehyde, which proceed via intermediates such as 9(11)-dehydrothis compound. google.com These total synthesis strategies are valuable for producing enantiopure steroid pharmaceuticals. uoi.gr

Starting Materials and Reagents

The choice of starting materials and reagents is dictated by the synthetic strategy.

Synthetic ApproachStarting MaterialsKey Reagents
Traditional Methylation Estrone, 4-NitroestroneDimethyl sulfate, Potassium hydroxide, Methanol acs.org
Torgov Cyclization 6-methoxy-1-tetralone, Vinyl magnesium bromide, 2-methyl-1,3-cyclopentanedione (B45155) caltech.eduDisulfonimide catalyst, BBr₃ (for final demethylation to estrone) uoi.gr
Asymmetric Michael Addition Ketone enolate, Enantiopure α,β-ethylenic sulfoxide sci-hub.seMosher acid chloride (for analysis), Lithium/ammonia (for reduction) sci-hub.se
Multi-step from Benzaldehyde 2-methyl-4-methoxy benzaldehydeGrignard reagents, Pyridine/mesitol google.com

Derivatization and Analog Development

This compound serves as a versatile scaffold for the development of various analogs through chemical modification. medchemexpress.com Derivatization often targets the aromatic A-ring or the D-ring ketone to explore structure-activity relationships for various biological targets. researchgate.netnih.gov

Synthesis of Substituted Estrone 3-Methyl Ethers

Substituents can be introduced onto the aromatic A-ring of this compound to create a library of modified steroids.

The introduction of nitro groups onto the A-ring is a key modification. 4-Nitrothis compound can be synthesized from 4-nitroestrone via methylation using dimethyl sulfate and potassium hydroxide, achieving a high yield. acs.org This derivative has been noted as an effective growth inhibitor of certain mammary tumors. researchgate.net

Further derivatization of the A-ring includes halogenation. Bromination of this compound using reagents like N-bromosuccinimide can lead to a mixture of 2- and 4-regioisomers. researchgate.net Iodinated derivatives can also be prepared. researchgate.net These halogenated compounds can then serve as precursors for further modifications, such as Sonogashira coupling reactions with various phenylacetylenes to introduce new carbon-carbon bonds at the 2- or 4-positions. beilstein-journals.org Similarly, Pd-catalyzed Buchwald-Hartwig amination has been used to introduce amino groups at these positions on related 13α-estrone systems. d-nb.info

The synthesis of other A-ring derivatives, such as 4-hydroxyestrone (B23518) 3-methyl ether (a guaiacol (B22219) derivative), has also been described, though sometimes with challenges of low yields. acs.org

DerivativeSynthetic MethodPrecursorKey Reagents
4-Nitrothis compound Methylation4-NitroestroneDimethyl sulfate, Potassium hydroxide acs.org
2-Bromo/4-Bromo-estrone 3-methyl ether Electrophilic BrominationThis compoundN-Bromosuccinimide researchgate.net
2-Iodo/4-Iodo-estrone 3-methyl ether Electrophilic IodinationThis compoundN-Iodosuccinimide researchgate.netbeilstein-journals.org
2-Phenylethynyl-estrone 3-methyl ether Sonogashira Coupling2-Iodothis compoundPhenylacetylene, Pd(PPh₃)₄, CuI beilstein-journals.org
4-Hydroxythis compound Multi-step synthesisEstrone(Not detailed) acs.org
Other Positional Modifications

Beyond the more common modifications, the this compound scaffold can undergo various other positional alterations to generate novel derivatives. For instance, 4-formyl estrone can be synthesized and subsequently used as a common precursor to create a range of C-4 modified estrogens, including 4-methylestrone (B1142822) and 4-hydroxymethylestrone, in high yields. researcher.life This represents a significant improvement over previous synthetic routes for these compounds. researcher.life

Formation of D-Homoestrone and 13-epi-Estrone Derivatives

The expansion of the D-ring of estrone to form D-homoestrone derivatives is a significant modification that can lead to compounds with altered biological profiles. researchgate.net The synthesis of D-homoestrone and its 13-epimer, along with their 3-methyl ethers, has been a subject of interest. researchgate.netresearchgate.net An effective method for the epimerization of this compound to its 13α-epimer involves the use of o-phenylenediamine (B120857) and acetic acid, providing a straightforward route to the 13-epi-estrone series. researchgate.net This methodology, combined with purification using Girard's reagent P, allows for the high-yield production of 13-epi-estrone ethers. researchgate.netnih.gov

Conjugation and Bivalent Estrone Derivatives

The C-17 position of this compound is a versatile site for modification without drastically affecting its core activity, enabling the development of various conjugated and bivalent structures. nih.gov For example, bis-(3-methoxyestra-1,3,5(10)-triene-17-oximinyl) 1,12-dodecanedioate can be synthesized by reacting 3-methoxyestra-1,3,5(10)-triene-17-oxime with 1,12-dodecanedioic acid. nih.gov

Another approach involves the synthesis of bioconjugates, such as linking 13α-estrone to nucleosides via a triazole ring formed through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. mdpi.com In these syntheses, a propargyl ether group is introduced at the 3-hydroxy position of 13α-estrone. mdpi.com However, these particular nucleoside conjugates of 13α-estrone showed lower inhibitory effects on certain enzymes compared to 13α-estrone and its 3-methyl ether, likely due to the steric bulk of the nucleoside-triazolyl unit at the C-3 position. mdpi.com

Prodrug Strategies Involving this compound

The prodrug approach is a valuable strategy for improving the physicochemical and pharmacokinetic properties of drugs. mdpi.com While specific prodrug strategies directly starting from this compound are not extensively detailed in the provided context, the general principles of creating prodrugs from alcohols and phenols are relevant. researchgate.netactamedicamarisiensis.ronih.gov Esterification is a common method to create prodrugs of molecules with hydroxyl groups. researchgate.netactamedicamarisiensis.ro For steroidal compounds like estrogens, this can involve creating ester or sulfamate (B1201201) ester prodrugs to enhance oral bioavailability and modify metabolic pathways. researchgate.net The ether linkage in this compound itself can be considered a prodrug-like modification of the parent estrone, as it alters the properties of the molecule.

Advanced Synthetic Methodologies and Their Application

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like estrone and its derivatives. These advanced methodologies often provide more efficient and stereoselective routes compared to traditional methods.

Radical-Mediated Cascade Reactions

Radical-mediated cascade reactions have emerged as a powerful strategy for the total synthesis of steroids, including estrone. pnas.orgnih.govresearchgate.net These reactions allow for the formation of multiple rings in a single step from acyclic precursors. researchgate.net One approach involves a 13-endo-dig radical macrocyclization followed by two sequential radical transannulation reactions. pnas.orgnih.govresearchgate.net For instance, treatment of an iododienynone precursor with tributyltin hydride (Bu3SnH) and 2,2′-azobis(isobutyronitrile) (AIBN) can trigger a cascade to form the estrane (B1239764) skeleton. pnas.orgnih.govresearchgate.net This methodology has been successfully applied to the synthesis of (±)-estrone and 14-epiestrone. pnas.orgnih.govresearchgate.netuoi.gr The synthesis of 14-epiestrone involved the deprotection of a methyl ether intermediate. pnas.orgnih.govresearchgate.net

Another radical cascade approach starts with a substituted iodovinylcyclopropane, which, upon treatment with Bu3SnH/AIBN, undergoes a different sequence of macrocyclization-transannulation reactions to produce the trans,anti,trans estrane core. pnas.orgnih.govresearchgate.net Oxidation of this intermediate followed by demethylation yields (±)-estrone. pnas.orgnih.govresearchgate.netuoi.gr

Transition-Metal-Mediated or -Catalyzed Syntheses

Transition-metal catalysis provides another efficient avenue for the synthesis of estrone and its derivatives. Cobalt-mediated [2+2+2] cycloaddition reactions of alkynes have been utilized in the total synthesis of (±)-estrone methyl ether. uoi.gr This approach involves the cyclization of a diyne with bis(trimethylsilyl)acetylene (B126346) (BTMSA) in the presence of a cobalt catalyst to construct the B and C rings of the steroid. uoi.gr

Palladium-catalyzed reactions are also prominent. For example, Sonogashira coupling reactions of 2-iodo and 4-iodo derivatives of 13α-estrone 3-methyl ether with various phenylacetylenes have been performed using palladium catalysts like Pd(PPh3)4 or Pd(PPh3)2Cl2. beilstein-journals.org Similarly, Sonogashira reactions on 2-iodo this compound have been achieved under copper-free conditions using a palladium catalyst. u-szeged.hu Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes have also been investigated for the construction of the steroidal framework, offering a pathway to this compound. williams.edu

Data Tables

Table 1: Key Intermediates and Reagents in Radical-Mediated Cascade Reactions

Compound/Reagent Role in Synthesis Reference
Iododienynone Precursor for radical cascade pnas.org, nih.gov, researchgate.net
Iodovinylcyclopropane Alternative precursor for radical cascade pnas.org, nih.gov, researchgate.net
Bu3SnH/AIBN Radical initiator system pnas.org, nih.gov, researchgate.net
Estrane 24 Crystalline intermediate (trans,syn) pnas.org, nih.gov, researchgate.net
Estrane 56 Crystalline intermediate (trans,anti,trans) pnas.org, nih.gov, researchgate.net

Table 2: Transition-Metal-Catalyzed Reactions for Estrone Derivative Synthesis

Reaction Type Catalyst/Co-catalyst Starting Material Product Reference
Sonogashira Coupling Pd(PPh3)4 / CuI 2-Iodo-13α-estrone 3-methyl ether Phenethynyl derivatives beilstein-journals.org
Sonogashira Coupling Pd(PPh3)2Cl2 4-Iodo-13α-estrone 3-methyl ether Phenethynyl derivatives beilstein-journals.org
Sonogashira Coupling Pd(PPh3)2Cl2 2-Iodo this compound Sonogashira product u-szeged.hu
[2+2+2] Cycloaddition CpCo(CO)2 Diyne and BTMSA (±)-Estrone methyl ether uoi.gr

Hydrogen Bond-Promoted Reactions

The strategic use of hydrogen bonding as a catalytic tool has been effectively demonstrated in the enantioselective synthesis of (+)-estrone, a process in which this compound is a key intermediate. Research in this area has highlighted the efficacy of organocatalysts that utilize hydrogen bonds to control the stereochemistry of crucial reaction steps.

A significant advancement in this field is the application of a hydrogen bond-promoted Diels-Alder reaction. nih.gov In the synthesis of (+)-estrone, a chiral amidinium catalyst has been shown to effectively promote the cycloaddition between Dane's diene and methylcyclopentenedione. nih.gov This catalyst operates through the formation of multiple hydrogen bonds with the dienophile, thereby facilitating the reaction with a high degree of enantioselectivity, comparable to that achieved with traditional metal-based Lewis acid catalysts. nih.gov

The catalyst, an axially chiral amidinium ion, was designed to form up to three hydrogen bonds with the diketone dienophile. nih.govacs.org This interaction accelerates the Diels-Alder reaction and directs the stereochemical outcome. nih.gov The efficiency of this organocatalytic approach provides a metal-free alternative for the synthesis of complex molecules like (+)-estrone. nih.gov

Detailed studies have explored the impact of catalyst loading and reaction temperature on the enantiomeric excess (ee) and yield of the cycloadduct. For instance, lowering the reaction temperature has been shown to improve the enantioselectivity of the reaction. nih.govacs.org The resulting cycloadduct can then be converted to (+)-estrone through a series of established chemical transformations, including the formation of the methyl ether derivative. nih.govacs.org

The research findings for the hydrogen bond-promoted Diels-Alder reaction in the synthesis of (+)-estrone are summarized in the table below.

CatalystCatalyst Loading (mol %)Temperature (°C)SolventYield (%)Enantiomeric Excess (ee %)
ent-9c15-30CH2Cl291 (of ketoenols)81
9a20-30CH2Cl2-76
9a10-30CH2Cl2-73

Data derived from studies on the enantioselective synthesis of (+)-estrone. nih.govacs.org

The successful application of hydrogen bond-promoted catalysis in the synthesis of (+)-estrone underscores the potential of this strategy for achieving high levels of stereocontrol in the synthesis of this compound and related steroid structures.

Biochemical Pathways and Metabolism of Estrone 3 Methyl Ether

Enzymatic Biotransformation of Estrone (B1671321) 3-Methyl Ether

The biotransformation of estrone 3-methyl ether is a critical process mediated by various enzymes. This process dictates its biological activity and clearance from the body.

Role in Estrogen Metabolic Pathways

This compound is an integral component of the estrogen metabolism network. Its formation and further metabolism are steps within the pathways that process endogenous estrogens.

Parent estrogens, such as estrone and estradiol (B170435), undergo hydroxylation to form catechol estrogens. nih.govresearchgate.net Specifically, hydroxylation at the 2-position or 4-position of the steroid ring leads to the formation of 2- and 4-pathway catechol estrogens, including 2-hydroxyestrone (B23517). nih.govaacrjournals.org These catechol estrogens can then be metabolized into methylated catechol estrogens. nih.govaacrjournals.org For instance, 2-hydroxyestrone can be methylated to form 2-methoxyestrone (B195170) and 2-hydroxyestrone-3-methyl ether. nih.govresearchgate.netnih.govoup.comd-nb.inforesearchgate.net This methylation is a key step in the detoxification process, converting more active estrogen metabolites into less active, more water-soluble compounds that can be excreted. healthmatters.io The enzyme responsible for this O-methylation is catechol-O-methyltransferase (COMT). oup.comwikipedia.org

Involvement of Cytochrome P450 Enzymes (CYPs)

The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a wide array of compounds, including estrogens and their derivatives. researchgate.netnih.gov

CYP1A1 and CYP1A2 are key enzymes involved in the biotransformation of this compound. researchgate.netnih.gov These enzymes can metabolize estradiol 3-methyl ether through a 3-demethylation reaction, converting it back to estradiol. researchgate.netnih.gov Specifically, the Vmax for this reaction is 0.07 pmol/min/pmol P450 for CYP1A1 and 0.02 pmol/min/pmol P450 for CYP1A2. researchgate.netnih.gov

Furthermore, CYP1A2 can also hydroxylate estradiol 3-methyl ether at the C-2 position, which increases its water solubility and likely facilitates its excretion from the body. researchgate.netnih.gov CYP1A2 is also known to be involved in the hydroxylation of estrone at the 2, 4, and 16α positions. oup.comoup.com In contrast, CYP1A1 primarily catalyzes the oxidation of estrone to a quinone at the C-10 position. oup.comoup.com

EnzymeReactionSubstrateProductVmax (pmol/min/pmol P450)
CYP1A13-DemethylationEstradiol 3-methyl etherEstradiol0.07 researchgate.netnih.gov
CYP1A23-DemethylationEstradiol 3-methyl etherEstradiol0.02 researchgate.netnih.gov
CYP1A22-HydroxylationEstradiol 3-methyl ether2-Hydroxyestradiol 3-methyl etherData not available

O-Methylation Processes

O-methylation is a critical conjugation pathway in estrogen metabolism, primarily catalyzed by catechol-O-methyltransferase (COMT). oup.com This process involves the transfer of a methyl group from S-adenosyl-L-methionine (SAMe) to a hydroxyl group of catechol estrogens. oup.comdrdanielmetzger.com

In Vivo Dealkylation Mechanisms

The primary metabolic pathway for activating this compound is through in vivo dealkylation, specifically demethylation. This process converts the ether back to the free phenolic A-ring, yielding the biologically active hormone estrone. researchgate.net Evidence suggests that this conversion is a key step for the compound's estrogenic effects. researchgate.net For instance, the 3-methyl ethers of A-ring substituted estrogens, such as 4-nitro- and 4-aminoestrone, have demonstrated the ability to inhibit tumor growth. This activity is likely mediated through their dealkylation in vivo to the corresponding free phenolic estrogens, which can then interact with the estrogen receptor. researchgate.net

The enzymes responsible for this demethylation are primarily from the cytochrome P450 (CYP) superfamily. nih.gov Specifically, CYP1A1 and CYP1A2 have been shown to metabolize estradiol 3-methyl ether to estradiol via a 3-demethylation reaction. nih.gov This suggests a similar mechanism for this compound.

Pharmacokinetics and Pharmacodynamics Considerations

The chemical structure of this compound significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target receptors.

Influence of Chemical Modifications on Pharmacokinetic Properties

The methylation at the C3 position renders the molecule more lipophilic compared to its parent compound, estrone. This modification can affect its absorption and distribution in the body. Generally, ether derivatives of estrogens, like the 3-methyl ether, exhibit very low binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol. oup.com The C3 hydroxyl group of estradiol is a critical hydrogen bond donor for interaction with these receptors. oup.com The absence of this free hydroxyl group in this compound means it must be metabolically converted to estrone to exert significant estrogenic effects. researchgate.net

Metabolic Stability and Interactions

The metabolic stability of this compound is a key determinant of its duration of action. Studies on various estrogen metabolites have shown that their concentrations can change under different storage conditions, although many remain relatively stable. nih.gov For instance, in urine samples, 2-hydroxyestrone-3-methyl ether showed minimal change in concentration over 24 hours at 4°C. nih.gov

The metabolism of this compound can be influenced by other compounds. The enzymatic pathways, particularly those involving CYP enzymes, are subject to inhibition or induction by various drugs and xenobiotics. nih.gov

Cofactor Dependence in Enzymatic Reactions (e.g., NADH, NADPH)

The enzymatic reactions involved in the metabolism of this compound and its derivatives are dependent on specific cofactors. The hydroxylation and demethylation reactions catalyzed by cytochrome P450 enzymes are typically dependent on NADPH. nih.govnih.gov Studies have demonstrated that NADPH is the optimal cofactor for the metabolic formation of both polar and nonpolar estrogen metabolites by human liver microsomes. nih.gov While NADH can also support these reactions, its ability to do so is significantly weaker. nih.gov

In the context of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme that interconverts estrone and estradiol, the inhibitory activity of some estrone derivatives, including the 3-methyl ether, can show cofactor dependence. For example, the 13β-Estrone 3-methyl ether demonstrated a five-fold stronger inhibition of 17β-HSD1 in the presence of NADPH compared to NADH. tandfonline.com Conversely, other derivatives have shown more efficient inhibition in the presence of NADH. tandfonline.comresearchgate.net This highlights the complex interplay between the steroid structure, the enzyme, and the available cofactor. tandfonline.comnih.gov

Neurosteroid Metabolism and Identification in Brain Tissues

Steroids that are synthesized or metabolized within the brain are termed neurosteroids. researchgate.net These compounds can modulate neuronal activity and have various effects on brain function. researchgate.net Research has confirmed the presence of various estrogens and their metabolites in brain tissue, suggesting local synthesis and metabolism. researchgate.netnih.gov

Using gas chromatography-tandem mass spectrometry (GC-MS-MS), researchers have identified guaiacol (B22219) estrogens, specifically 2-hydroxythis compound and 4-hydroxyestrone (B23518) 3-methyl ether, in rat brains. nih.gov This finding indicates that this compound can be a substrate for further metabolism within the central nervous system. The presence of these methoxylated catechol estrogens suggests that the brain possesses the enzymatic machinery to both dealkylate and hydroxylate estrogen ethers, contributing to the local pool of neuroactive steroids. nih.gov

Molecular Interactions and Biological Activity of Estrone 3 Methyl Ether

Estrogen Receptor (ER) Binding and Modulation

The primary mechanism through which estrogens exert their effects is by binding to and activating estrogen receptors (ERs). The interaction of Estrone (B1671321) 3-methyl ether with these receptors is a critical determinant of its biological activity.

Research findings on the binding affinity of Estrone 3-methyl ether for the two main estrogen receptor subtypes, ERα and ERβ, present a nuanced picture. Some studies indicate that the compound has very low to negligible direct binding affinity for these receptors. Specifically, in vitro assays have shown that this compound lacks significant estrogen receptor (ER) binding activity, with reported half-maximal inhibitory concentration (IC50) values greater than 100 μM for both ERα and ERβ caymanchem.com.

However, other data from competitive binding assays provide a specific, albeit very low, relative binding affinity (RBA) for ERα. One source reports an RBA of 0.145% for ERα, with estradiol's affinity set at 100% wikipedia.org. Data for ERβ from such assays are not as readily available, but the high IC50 value suggests its affinity is also minimal caymanchem.com. This discrepancy may arise from different experimental conditions or assay sensitivities. Collectively, the evidence points to this compound being a very weak ligand for both estrogen receptors, particularly when compared to endogenous estrogens. Studies on closely related compounds, such as 2-hydroxyestrone (B23517) 3-methyl ether, also show a substantially weaker binding affinity for both ERα and ERβ compared to other estrogen metabolites oup.com.

Binding Affinity of this compound for Estrogen Receptors
Receptor SubtypeBinding Affinity MetricReported Value
ERαIC50>100 μM caymanchem.com
ERβIC50>100 μM caymanchem.com
ERαRelative Binding Affinity (RBA)0.145% (relative to Estradiol) wikipedia.org

When compared to the primary female sex hormone, 17β-estradiol, the binding affinity of this compound is substantially lower nih.govresearchgate.net. The methylation at the 3-hydroxyl position, a critical site for hydrogen bonding within the receptor's ligand-binding pocket, drastically reduces its ability to bind effectively. Estradiol (B170435) is the benchmark for estrogen receptor binding, with an RBA of 100%. Estrone, the parent compound of this compound, has a significantly lower RBA than estradiol, and the addition of the methyl ether group further diminishes this affinity.

Comparative Relative Binding Affinity (RBA) for ERα
CompoundRelative Binding Affinity (RBA) for ERα (%)
17β-Estradiol100
Estrone~10-18 researchgate.net
This compound0.145 wikipedia.org

Despite the availability of binding affinity data, specific ligand-receptor docking and molecular modeling studies detailing the precise interactions between this compound and the ligand-binding domains of ERα and ERβ are not extensively reported in publicly available literature. Molecular modeling is a powerful tool used to predict the binding orientation and energy of a ligand within a protein's active site nih.gov. While such studies have been performed for a wide array of estrogens and xenoestrogens to elucidate their interaction with ERs, specific computational analyses for this compound are not readily found.

This compound is frequently described as a synthetic intermediate in the laboratory synthesis of other estrogen receptor modulators caymanchem.commedchemexpress.comwikipedia.org. Its steroidal framework serves as a foundational structure for building more complex molecules designed to selectively modulate ER activity. While this implies its core structure is suitable for interacting with the estrogen receptor, its intrinsic activity as an ER modulator (i.e., whether it acts as a full agonist, partial agonist, or antagonist at the receptor) is not clearly defined in the literature. Its primary role in research and development has been that of a precursor chemical iiab.me.

Influence on Gene Expression and Cellular Processes

Despite its weak binding affinity, this compound can elicit biological responses characteristic of estrogens, suggesting it can influence gene expression and cellular processes.

A key indicator of estrogenic activity is the ability to stimulate the proliferation of estrogen-dependent cells. Studies have demonstrated that this compound stimulates the proliferation of MCF-7 human breast cancer cells, which are known to be estrogen-dependent caymanchem.com. This proliferative effect was observed in vitro at concentrations ranging from 0.16 to 20 μM caymanchem.com. This finding confirms that, despite its low affinity for the estrogen receptor, it possesses estrogenic activity. The ability to induce a cellular response suggests that either the weak binding is sufficient to trigger downstream signaling pathways or the compound may be metabolized within the cells to a more active form. However, specific data quantifying its potency, such as an EC50 value for MCF-7 cell proliferation, are not widely reported.

Cell Proliferation Studies in Estrogen-Dependent Cell Lines (e.g., MCF-7 breast cancer cells)

This compound, a synthetic estrogen, has been shown to stimulate the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7. In vitro studies have demonstrated this proliferative effect at concentrations ranging from 0.16 to 20 µM bioscience.co.uk.

Research on structurally related compounds has also provided insights into the antiproliferative potential of modified estrone ethers. For instance, a study on D-homoestrone derivatives, which have an expanded D-ring, investigated the antiproliferative effects of normal and 13-epi-D-homoestrone and their 3-methyl ethers on several human reproductive cancer cell lines, including MCF-7 nih.gov. While normal D-homoestrone showed the most significant cytostatic effect on HeLa cells, the study characterized the general antitumor activities of these modified ethers nih.gov.

Furthermore, other research has focused on novel diaryl ether derivatives of 13α-estrone. One such quinoline derivative displayed substantial antiproliferative activity against MCF-7 and HeLa cell lines, with IC50 values in the low micromolar range u-szeged.hu. Another study on heterodimers of modified estrone derivatives found that one particular dimer exerted significant antiproliferative activity against a panel of gynecological cancer cell lines, including MCF-7, with IC50 values lower than 3.5 µM mdpi.com.

Table 1: Proliferative and Antiproliferative Effects of this compound and Related Compounds on MCF-7 Cells

CompoundEffect on MCF-7 CellsConcentration / IC50 Value
This compoundStimulates proliferation0.16-20 µM bioscience.co.uk
13α-Estrone diaryl ether (quinoline derivative)AntiproliferativeLow micromolar IC50 u-szeged.hu
Modified Estrone Heterodimer (Compound 12)Antiproliferative< 3.5 µM mdpi.com

Interaction with Other Steroid Receptors (e.g., Progesterone Receptor, Androgen Receptor)

The interaction of this compound and its derivatives with steroid receptors other than the estrogen receptor has been a subject of investigation to determine their selectivity.

Studies on D-homoestrone derivatives, including the 3-methoxy D-homoestrone, have been conducted to assess their binding affinity for the progesterone receptor. A radioligand-binding assay revealed that 13α-D-homoestrone and its 3-methyl ether exhibited low binding affinities for the progesterone receptor nih.govresearchgate.net. This suggests that these particular modifications to the estrone structure lead to molecules that are selective for the estrogen receptor nih.govresearchgate.net. In silico molecular docking studies have also been used to compare the binding affinities of various steroids, including estrone and estradiol, to human progesterone receptor (hPR) monomers and dimers, finding that estrogens can have a high affinity for hPR A and B monomers nih.gov.

The androgen receptor (AR) is another important steroid receptor. It functions as an intracellular transcriptional factor regulated by the binding of androgens nih.gov. While comprehensive data on the direct binding of this compound to the androgen receptor is limited in the provided search results, the research on D-homoestrone derivatives also included metabolism studies related to the androgen receptor nih.gov. Generally, androgens have been shown to bind to estrogen receptors with less specificity mdpi.com.

Table 2: Binding Affinity of D-homothis compound for the Progesterone Receptor

CompoundReceptorFinding
13α-D-homothis compoundProgesterone ReceptorLow binding affinity nih.govresearchgate.net

Enzyme Inhibition Studies

Estrogen sulfotransferase (EST) is a key enzyme that deactivates estrogens by catalyzing their sulfonation. The inhibition of this enzyme can increase the bioavailability of active estrogens.

Research has shown that certain derivatives of this compound are effective inhibitors of EST. Specifically, 4-nitroestrone (B1216102) 3-methyl ether and 4-fluorothis compound have been identified as specific inhibitors of this enzyme nactem.ac.uknactem.ac.uk. 4-nitrothis compound, a synthetic derivative of estradiol, has been shown to inhibit estrogen sulfotransferase, which is a progesterone-induced secretory endometrial enzyme cancer.gov. The addition of a 4-nitro group to estrone-3-O-sulfamate (a known STS inhibitor) was found to produce a potent steroid sulfatase inhibitor with an IC50 value of 0.01 nM in MCF-7 cells researchgate.net.

While these findings highlight the potential of modified estrone 3-methyl ethers as EST inhibitors, studies focusing on the direct inhibitory activity of the parent compound, this compound, are less prevalent in the provided results. Another related compound, estrone-3-methylthiophosphonate, has been shown to inhibit estrone sulfatase in a competitive manner in MCF-7 breast cancer cells scispace.com.

Table 3: Inhibition of Estrogen Sulfotransferase by this compound Derivatives

InhibitorEnzymeEffect
4-nitrothis compoundEstrogen Sulfotransferase (EST)Specific inhibitor nactem.ac.uknactem.ac.ukcancer.gov
4-fluorothis compoundEstrogen Sulfotransferase (EST)Specific inhibitor nactem.ac.uknactem.ac.uk

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme in estrogen biosynthesis, catalyzing the conversion of the less active estrone (E1) to the highly potent estradiol (E2). As such, it is a significant target for the development of therapeutics for estrogen-dependent diseases nih.govnih.govnih.gov.

The inhibitory potential of estrone derivatives with modifications at the C3 position has been explored. A study involving the synthesis of 3-substituted estrone derivatives investigated their ability to inhibit 17β-HSD1 in T-47D breast cancer cells nih.govmdpi.com. In this research, an estrone derivative featuring an m-carbamoylphenyloxy group attached via an ether bond at the C3 position (referred to as compound 5) was evaluated. This compound demonstrated inhibitory activity against 17β-HSD1 with an IC50 value of 0.31 µM. For comparison, the natural substrate, estrone, showed an IC50 of 0.21 µM in the same assay nih.govmdpi.com.

This indicates that the presence of an ether-linked substituent at the 3-position of the estrone core is compatible with inhibitory activity against 17β-HSD1. Further research into 2-substituted D-homo-derivatives of estrone has also identified effective inhibitors of human 17β-HSD1, with some compounds displaying IC50 values in the submicromolar range researchgate.net.

Table 4: Inhibitory Activity of a C3-Ether Estrone Derivative against 17β-HSD1

CompoundCell LineTarget EnzymeIC50 Value
Estrone derivative with C3 m-carbamoylphenyloxy etherT-47D17β-HSD10.31 µM nih.govmdpi.com
Estrone (E1)T-47D17β-HSD10.21 µM nih.govmdpi.com

Preclinical Research and Therapeutic Potential

Role in Cancer Research

The investigation of Estrone (B1671321) 3-methyl ether and its derivatives in cancer research has focused on their potential to inhibit the growth of hormone-dependent tumors and their role in the broader landscape of estrogen metabolism and breast cancer risk.

While direct studies on the effect of Estrone 3-methyl ether on MXT murine mammary tumors are not extensively documented, research on structurally related A-ring substituted estrone derivatives has provided insights into their potential as growth inhibitors of hormone-dependent tumors. A notable example is 4-nitroestrone (B1216102) 3-methyl ether, which has demonstrated significant antitumor activity in dimethylbenz(a)anthracene-induced rat mammary tumors. In these studies, 4-nitrothis compound was shown to be an effective growth inhibitor nih.gov. Its antitumor activity was found to be comparable to that of established anti-estrogen drugs like tamoxifen and nafoxidine nih.gov. The unique action of this derivative included the destruction of adenocarcinomas while permitting the appearance of fibroadenomas nih.gov.

It is important to note that while this compound itself has been observed to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro, it exhibits very low binding affinity for estrogen receptors (ERα and ERβ) caymanchem.com. This suggests that its direct estrogenic activity is weak and that its biological effects, or those of its derivatives, may be mediated through other mechanisms.

Table 1: Antitumor Activity of 4-Nitrothis compound in a Rat Mammary Tumor Model

Compound Dosage Effect on Tumor Growth Notable Observations Reference
4-Nitrothis compound 24 mg/kg daily Effective growth inhibition Comparable to tamoxifen; destruction of adenocarcinomas nih.gov

The potential of estrone and its derivatives in targeted breast cancer therapies is an area of active investigation. One promising approach involves using estrone as a targeting ligand to deliver cytotoxic agents specifically to estrogen receptor-positive (ER+) breast cancer cells. This strategy leverages the inherent affinity of estrogenic compounds for the estrogen receptors that are overexpressed in many breast tumors.

Research has demonstrated the successful use of estrone-anchored stealth liposomes for the site-specific delivery of the anticancer drug doxorubicin. These specialized liposomes, with estrone attached to their surface, are designed to be recognized and internalized by ER+ cells, thereby concentrating the therapeutic payload within the tumor and minimizing systemic toxicity.

The metabolism of estrogens is a complex process that can significantly influence an individual's risk of developing breast cancer. Scientific studies have focused on identifying and quantifying various estrogen metabolites in the body to understand their association with breast cancer. One of the metabolites that has been investigated in this context is 2-hydroxyestrone-3-methyl ether.

In a case–cohort study involving postmenopausal women, liquid chromatography–tandem mass spectrometry was used to measure the serum concentrations of 15 estrogens and their metabolites, including 2-hydroxyestrone-3-methyl ether. The study found that an elevated ratio of metabolites from the 2-hydroxylation pathway to the parent estrogens (estrone and estradiol) was inversely associated with breast cancer risk. This suggests that the metabolic pathway leading to the formation of 2-hydroxylated and subsequently methylated estrogens may be protective against breast cancer.

Table 2: Association of Estrogen Metabolism Pathways with Breast Cancer Risk

Metabolic Pathway Ratio Association with Breast Cancer Risk Study Population Reference
2-Hydroxylation Pathway / Parent Estrogens Inverse Association Postmenopausal Women

Research into A-ring substituted estrogens has revealed that modifications to this part of the steroid molecule can impart significant carcinostatic (cancer-inhibiting) properties. These studies have explored a range of substitutions on the A-ring of estrone and its derivatives, leading to the development of compounds with potent anticancer activity.

One area of focus has been on 2-substituted estrone-3-O-sulfamates. Efficient and flexible synthetic methods have been developed to create a variety of these compounds. In vitro studies have shown that these derivatives exhibit antiproliferative activity against a range of human cancer cell lines nih.gov. For instance, 2-methoxy, 2-methylsulfanyl, and 2-ethyl estrone-3-O-sulfamates have been identified as particularly active compounds nih.gov.

Furthermore, some of these A-ring substituted estrogens have demonstrated multitargeted anticancer effects, including the inhibition of angiogenesis and steroid sulfatase (STS) nih.gov. STS is a key enzyme in the production of estrone from estrone sulfate (B86663), a major source of estrogens in postmenopausal women with breast cancer. The ability of these compounds to inhibit STS makes them promising candidates for the treatment of hormone-dependent breast cancer.

Table 3: Antiproliferative Activity of Selected A-Ring Substituted Estrone-3-O-sulfamates

Compound Substitution at C2 In Vitro Activity Additional Mechanisms Reference
2-Methoxyestrone-3-O-sulfamate Methoxy Antiproliferative STS Inhibition nih.gov
2-Methylsulfanylestrone-3-O-sulfamate Methylsulfanyl Antiproliferative STS Inhibition nih.gov
2-Ethylestrone-3-O-sulfamate Ethyl Antiproliferative Angiogenesis Inhibition, STS Inhibition nih.gov

Applications in Hormone-Related Disorders

The potential applications of this compound and its derivatives extend beyond cancer research to other hormone-related disorders.

This compound is a synthetic estrogen ether that has been primarily utilized as an intermediate in the synthesis of other estrogenic compounds, such as mestranol wikipedia.org. While its parent compound, estrone, has been used in hormone replacement therapy (HRT), there is a lack of extensive preclinical research specifically investigating the potential of this compound as a standalone agent for HRT nih.gov. The focus of research in HRT has largely been on the delivery and metabolism of estradiol (B170435) and its impact on various physiological parameters, including the increased risk of thrombosis with oral administration due to the first-pass metabolism to estrone nih.gov. At present, the therapeutic potential of this compound in the context of hormone replacement therapy is not well-established in the scientific literature.

Implications for Reproductive Health and Bone Density

Similarly, there is a lack of specific preclinical data investigating the direct impact of this compound on bone density. Estrogens are critical for maintaining bone homeostasis by promoting the activity of bone-forming cells (osteoblasts) and inhibiting bone-resorbing cells (osteoclasts) seattlecrc.com. Estrogen deficiency is a primary factor in the development of osteoporosis nih.govresearchgate.net. While it can be inferred that as an estrogenic compound, this compound might have a protective effect on bone, dedicated studies to confirm and characterize this effect, including dose-response relationships and comparisons to other estrogens, are not apparent in the reviewed literature.

Studies on Cardiovascular Effects

Preclinical research on the specific cardiovascular effects of this compound is not well-documented. The cardiovascular system is known to be a target for estrogens, which can have both beneficial and detrimental effects ahajournals.orgfrontiersin.org. Animal studies have been instrumental in elucidating the complex relationship between exogenous estrogens and cardiovascular health, with effects often depending on the specific compound, the animal model used, and the timing of administration nih.gov. While studies have examined the vascular effects of estrone, direct investigations into its 3-methyl ether derivative are lacking nih.gov. The influence of methylation on the cardiovascular properties of estrone has not been a significant focus of published preclinical research.

Radiotracer Development

There is no substantial evidence in the reviewed scientific literature to suggest that this compound has been specifically developed or widely used as a radiotracer for medical imaging techniques like Positron Emission Tomography (PET). The development of estrogen-based radiotracers has been an active area of research, with a focus on imaging estrogen receptor (ER) positive cancers. Compounds like 16α-[¹⁸F]fluoroestradiol (FES) are well-established for this purpose nih.govillinois.eduresearchgate.netsnmjournals.org. The synthesis and evaluation of various radiolabeled estradiol and other estrogen derivatives for PET and SPECT imaging are documented nih.govnih.govmdpi.comacs.orgresearchgate.netsemanticscholar.org. However, specific research detailing the synthesis of a radiolabeled version of this compound and its evaluation for in vivo imaging is not prominent in the available literature.

Analytical Methodologies in Estrone 3 Methyl Ether Research

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental in vitro tool used to determine the affinity of a compound for a specific receptor. mst.dkscispace.com This methodology quantifies the ability of a test compound, such as estrone (B1671321) 3-methyl ether, to compete with a radiolabeled ligand (typically ³H-estradiol) for binding to a specific estrogen receptor (ER), such as ERα or ERβ. mst.dkoup.com The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to displace 50% of the radiolabeled ligand, or as a relative binding affinity (RBA) compared to a reference compound like 17β-estradiol, which is assigned an RBA of 100%. oup.comresearchgate.net

Research on estrone 3-methyl ether reveals its significantly low affinity for estrogen receptors, which is characteristic of steroids with a methylated phenolic hydroxyl group at the C-3 position. One study reports that this compound lacks significant estrogen receptor binding activity, with IC₅₀ values greater than 100 μM for both ERα and ERβ. caymanchem.com Similarly, another investigation into methoxyestrogens found that this compound did not show appreciable binding affinity for human ERα and ERβ at concentrations up to 1000 nM. oup.com A different source quantifies the relative binding affinity for the estrogen receptor as 0.145% of that of estradiol (B170435). wikipedia.org This low affinity is a consistent finding across studies of related compounds; for instance, various D-homothis compound derivatives also exhibit lower RBAs compared to 3,17β-estradiol. researchgate.net

The necessity of a free hydroxyl group at the C-3 position for high-affinity binding is a well-established principle in structure-activity relationships for estrogenic compounds. The methylation at this position in this compound sterically hinders the key hydrogen bond interaction with the receptor, drastically reducing its binding affinity.

Table 1: Estrogen Receptor Binding Affinity of this compound and Related Compounds

In Vitro Cell-Based Assays for Biological Activity

While radioligand assays measure receptor binding, in vitro cell-based assays are employed to assess the functional consequences of this interaction, such as agonist or antagonist activity. mst.dk These assays, which include cell proliferation assays (e.g., E-screen) and reporter gene assays, measure a biological response following compound exposure. mst.dk

Interestingly, despite its extremely low affinity for the estrogen receptor, this compound has been shown to elicit a biological response in estrogen-sensitive cells. One study demonstrated that it stimulates the proliferation of estrogen-dependent MCF-7 human breast cancer cells at concentrations ranging from 0.16 to 20 μM. caymanchem.com This suggests that while the parent compound has poor receptor affinity, it may be acting as a prodrug. This hypothesis posits that the compound is metabolized within the cells, where the 3-methyl group is removed (O-demethylation) to convert it into the biologically active estrone. This mechanism is similar to that of Mestranol (the 3-methyl ether of ethinylestradiol), which is known to be a prodrug that is demethylated in the liver to the active ethinylestradiol. wikipedia.orghmdb.capediatriconcall.com

Studies on derivatives of this compound further illustrate its use as a synthetic precursor in evaluating biological activity. In antiproliferation studies using MTT assays on various human cancer cell lines (HeLa, MCF-7, A2780), D-secoestrone derivatives containing a 3-methyl ether were generally found to be less potent than their 3-benzyl ether counterparts. tandfonline.com Other research involved testing 16-arylidene derivatives of estrone methyl ether for estrogenic or antiestrogenic activity using MVLN cells, which is a reporter gene assay that measures the induction of luciferase. niscpr.res.in This highlights the use of varied cell-based systems to probe the biological effects of compounds derived from this compound.

Table 2: Biological Activity of this compound in Cell-Based Assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.